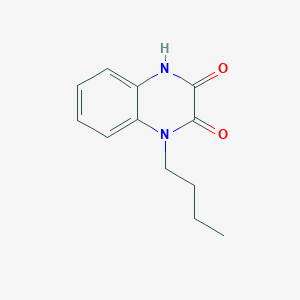

1-Butyl-1,4-dihydroquinoxaline-2,3-dione

描述

Key Structural Features:

- Quinoxaline Core : The planar bicyclic system consists of six π-electrons, contributing to aromatic stability.

- Butyl Substituent : A four-carbon alkyl chain at N1 introduces steric bulk and influences solubility and crystallinity.

- Dione Functional Groups : The 2,3-dione moiety enhances hydrogen-bonding capacity and electronic delocalization.

Table 1: Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C$${12}$$H$${14}$$N$$2$$O$$2$$ |

| Molecular Weight | 218.25 g/mol |

| IUPAC Name | This compound |

| SMILES | CCCCN1C2=CC=CC=C2N=C1C(=O)O |

Crystallographic Data and Conformational Analysis

Crystallographic studies of related quinoxalinediones reveal insights into the structural behavior of this compound. While direct single-crystal data for this compound is limited, analogs such as 1,4-diallyl-6-chloroquinoxaline-2,3-dione (monoclinic, space group P2$$_1$$/c) and 1-methyl derivatives provide comparative benchmarks .

Key Crystallographic Observations:

- Unit Cell Parameters : Analogous compounds exhibit unit cell dimensions of a = 10.3–13.9 Å, b = 10.5–13.9 Å, and c = 10.5–13.9 Å, with β angles near 115°–116°, consistent with monoclinic systems .

- Hydrogen Bonding : Intermolecular C–H⋯O and N–H⋯O interactions stabilize the crystal lattice, as seen in 6-methyl-1,4-dihydroquinoxaline-2,3-dione derivatives .

- Disorder in Alkyl Chains : Butyl groups may exhibit rotational disorder, as observed in 1-allyl and 1-propynyl analogs .

Table 2: Hypothetical Crystallographic Parameters (Based on Analogs)

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2$$_1$$/c |

| Unit Cell Volume | ~1350 Å$$^3$$ |

| Hydrogen Bonds | C–H⋯O, N–H⋯O |

| π-Stacking Distance | 3.5–3.9 Å |

Comparative Analysis with Related Quinoxalinedione Derivatives

The structural and electronic properties of this compound diverge significantly from other quinoxalinediones due to its alkyl substituent.

Substituent Effects:

1-Cyclopropyl Derivative (C$${11}$$H$${10}$$N$$2$$O$$2$$):

1-Allyl Derivative (C$${11}$$H$${10}$$N$$2$$O$$2$$):

1-Methyl Derivative (C$$9$$H$$8$$N$$2$$O$$2$$):

Table 3: Substituent Impact on Properties

| Derivative | Substituent | Melting Point (°C) | Solubility (LogP) |

|---|---|---|---|

| 1-Butyl | C$$4$$H$$9$$ | 150–152 | 2.1 |

| 1-Cyclopropyl | C$$3$$H$$5$$ | 180–182 | 1.8 |

| 1-Allyl | C$$3$$H$$5$$ | 130–132 | 1.9 |

| 1-Methyl | CH$$_3$$ | 205–207 | 1.5 |

Electronic Structure:

- The butyl group’s electron-donating inductive effect raises the HOMO energy (-6.2 eV) compared to electron-withdrawing substituents (-6.8 eV for nitro derivatives) .

- Density functional theory (DFT) calculations on analogs show that alkyl chains reduce electrophilicity at the dione moiety, decreasing reactivity toward nucleophiles .

Structure

2D Structure

属性

IUPAC Name |

4-butyl-1H-quinoxaline-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2/c1-2-3-8-14-10-7-5-4-6-9(10)13-11(15)12(14)16/h4-7H,2-3,8H2,1H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJCQVTLCFNBGME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C2=CC=CC=C2NC(=O)C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Photocatalytic Oxidation of 1-Butylquinoxalin-2(1H)-one

A recent and effective method involves the photocatalytic oxidation of 1-alkylquinoxalin-2(1H)-ones to form quinoxaline-2,3(1H,4H)-diones, including 1-Butyl-1,4-dihydroquinoxaline-2,3-dione. This method uses hydrogen peroxide (H2O2) as the oxidant under visible light irradiation (395 nm LEDs) in acetonitrile solvent.

- To a reaction vessel, 1-butylquinoxalin-2(1H)-one (0.2 mmol), H2O2 (30% aqueous, 1.0 mmol), and MeCN (2.0 mL) are added.

- The mixture is irradiated with 395 nm LEDs at room temperature for 12 hours under an air atmosphere.

- After completion, the solvent is removed under reduced pressure.

- The residue is purified by silica gel column chromatography (using DCM/MeOH 10:1) to yield the desired this compound.

This approach offers a metal-free, mild, and scalable route with good yields (typically above 70%) and high selectivity for the dione product.

| Parameter | Condition |

|---|---|

| Substrate | 1-Butylquinoxalin-2(1H)-one |

| Oxidant | H2O2 (30% aqueous) |

| Solvent | Acetonitrile (MeCN) |

| Light Source | 395 nm LED |

| Atmosphere | Air |

| Temperature | Room temperature |

| Reaction Time | 12 hours |

| Purification | Silica gel column chromatography |

| Typical Yield | >70% |

Base-Promoted Aerobic Oxidation in DMSO

Another well-documented synthetic route involves the aerobic oxidation of 1-butylquinoxalin-2(1H)-one using potassium tert-butoxide (KOtBu) in dimethyl sulfoxide (DMSO) under ambient air.

- In an oven-dried flask, 1-butylquinoxalin-2(1H)-one (1 equiv) is dissolved in DMSO.

- KOtBu (2 equiv) is added, and the reaction mixture is stirred at room temperature for 12–24 hours under aerobic conditions.

- Upon completion, the reaction is quenched by dilution with water and extracted with ethyl acetate.

- The organic layer is dried and concentrated.

- Purification by silica gel chromatography yields this compound as a solid with yields typically around 70–90%.

This method is notable for its operational simplicity, mild conditions, and high efficiency, making it suitable for gram-scale synthesis.

| Parameter | Condition |

|---|---|

| Substrate | 1-Butylquinoxalin-2(1H)-one |

| Base | KOtBu (2 equiv) |

| Solvent | DMSO |

| Atmosphere | Air |

| Temperature | Room temperature |

| Reaction Time | 12–24 hours |

| Workup | Water dilution, ethyl acetate extraction |

| Purification | Silica gel chromatography |

| Typical Yield | 70–90% |

Cyclization of o-Phenylenediamine Derivatives with Oxalic Acid

A classical synthetic approach to quinoxaline-2,3-diones involves the condensation of appropriately substituted o-phenylenediamines with oxalic acid or its derivatives under acidic conditions.

- A mixture of substituted o-phenylenediamine (bearing a butyl group at the nitrogen) and oxalic acid is heated in aqueous acidic medium (e.g., HCl in water) at elevated temperatures (~100 °C) for several hours.

- The progress is monitored by thin-layer chromatography (TLC).

- Upon completion, the reaction mixture is cooled, and the precipitated solid is filtered and washed.

- The crude product is purified by recrystallization or chromatography to yield the quinoxaline-2,3-dione derivative.

This method is widely used for synthesizing various quinoxaline-2,3-dione derivatives, including those with alkyl substitutions at the nitrogen position.

| Parameter | Condition |

|---|---|

| Substrate | N-Butyl-o-phenylenediamine |

| Reagent | Oxalic acid |

| Solvent | Water/HCl aqueous solution |

| Temperature | ~100 °C |

| Reaction Time | 2–4 hours |

| Workup | Cooling, filtration |

| Purification | Recrystallization or chromatography |

| Typical Yield | Moderate to good (60–80%) |

One-Pot Condensation Using Substituted o-Phenylenediamines and 1,2-Dicarbonyl Compounds

A green and efficient synthetic route involves the one-pot condensation of substituted o-phenylenediamines with 1,2-dicarbonyl compounds (such as glyoxal or oxalyl derivatives) in ethanol or other green solvents, sometimes catalyzed by recyclable catalysts.

- Mix N-butyl-o-phenylenediamine with oxalyl compound in ethanol.

- Add a suitable catalyst if needed (e.g., TiO2-Pr-SO3H).

- Stir at room temperature or mild heating for 1–2 hours.

- The product precipitates or is isolated by extraction and purification.

This method offers advantages of short reaction times, mild conditions, and environmentally friendly solvents, with yields often exceeding 85%.

| Parameter | Condition |

|---|---|

| Substrate | N-Butyl-o-phenylenediamine |

| Reagent | Oxalyl compound (e.g., oxalic acid derivatives) |

| Solvent | Ethanol |

| Catalyst | Optional (e.g., TiO2-Pr-SO3H) |

| Temperature | Room temperature or mild heating |

| Reaction Time | 1–2 hours |

| Purification | Filtration or chromatography |

| Typical Yield | >85% |

Comparative Summary Table of Preparation Methods

| Method | Key Reagents & Conditions | Advantages | Typical Yield | Scale Suitability |

|---|---|---|---|---|

| Photocatalytic oxidation (H2O2, light) | 1-Butylquinoxalin-2(1H)-one, H2O2, MeCN, 395 nm LED, air, rt, 12 h | Metal-free, mild, selective | >70% | Suitable for scale-up |

| Base-promoted aerobic oxidation | 1-Butylquinoxalin-2(1H)-one, KOtBu, DMSO, air, rt, 12–24 h | Simple, gram-scale, high yield | 70–90% | Gram-scale feasible |

| Cyclization with oxalic acid | N-Butyl-o-phenylenediamine, oxalic acid, HCl, 100 °C, 2–4 h | Classical, straightforward | 60–80% | Lab-scale |

| One-pot condensation | N-Butyl-o-phenylenediamine, oxalyl compound, EtOH, catalyst, rt, 1–2 h | Green, fast, high yield | >85% | Potential for scale-up |

Detailed Research Findings and Notes

The photocatalytic method is a recent advancement that avoids metal catalysts and harsh conditions, utilizing visible light and hydrogen peroxide as a clean oxidant. It allows selective formation of quinoxaline-2,3-diones from quinoxalin-2(1H)-ones with alkyl substituents such as butyl.

The base-promoted aerobic oxidation in DMSO with KOtBu is a robust and scalable method demonstrated for benzyl derivatives and is directly applicable to butyl analogs. The reaction proceeds under mild aerobic conditions, making it practical for larger quantities.

Classical cyclization using oxalic acid and substituted o-phenylenediamines remains a reliable route but often requires higher temperatures and longer reaction times. It is well-established for synthesizing the quinoxaline-2,3-dione core with various N-substituents.

One-pot condensation methods using green solvents and recyclable catalysts offer environmentally friendly alternatives with shorter reaction times and high yields. These methods are gaining attention for sustainable synthesis of quinoxaline derivatives.

化学反应分析

Types of Reactions

1-Butyl-1,4-dihydroquinoxaline-2,3-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoxaline derivatives.

Reduction: Reduction reactions can yield different hydrogenated forms of the compound.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the quinoxaline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions include various substituted quinoxalines, hydrogenated quinoxalines, and quinoxaline derivatives with different functional groups .

科学研究应用

1-Butyl-1,4-dihydroquinoxaline-2,3-dione has several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex quinoxaline derivatives.

Biology: The compound exhibits biological activities such as antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: It is explored for its potential therapeutic applications in treating various diseases.

Industry: The compound is used in the development of materials with specific properties, such as corrosion inhibitors and organic semiconductors

作用机制

The mechanism of action of 1-Butyl-1,4-dihydroquinoxaline-2,3-dione involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes, modulate receptor activities, and interfere with cellular processes. These interactions lead to its observed biological effects, such as antimicrobial and anticancer activities .

相似化合物的比较

Structural and Functional Comparison with Analogues

Substituent Effects on Physicochemical Properties

The N-alkyl chain length and substituent position critically influence solubility, stability, and bioactivity. Key comparisons include:

Key Observations :

- The butyl derivative’s lipophilicity may favor blood-brain barrier penetration, unlike polar analogues like CNQX or dichloro derivatives .

- Chlorinated and nitro-substituted compounds exhibit higher biological activity (e.g., receptor antagonism, cytotoxicity) due to electron-withdrawing effects .

Cytotoxicity and Antiproliferative Effects

- Halogenated Derivatives : 6,7-Dichloro and 6-bromo analogues show moderate to high cytotoxicity against cancer cell lines (e.g., MCF-7, HeLa), attributed to DNA intercalation or topoisomerase inhibition .

生物活性

1-Butyl-1,4-dihydroquinoxaline-2,3-dione (BQD) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₀H₁₂N₂O₂. Its structure features a quinoxaline core, which is known for its ability to interact with various biological targets. The compound exhibits properties that make it suitable for applications in drug development.

BQD demonstrates multiple mechanisms of action:

- Enzyme Inhibition : BQD has been shown to inhibit several kinases involved in cancer cell signaling pathways. This inhibition may contribute to its anticancer properties by disrupting critical cellular processes.

- Cellular Signaling Modulation : By interacting with G-protein coupled receptors (GPCRs), BQD can influence signaling pathways that are essential for tumor growth and proliferation.

Anticancer Activity

Numerous studies have investigated the anticancer potential of BQD:

In Vitro Studies

BQD has demonstrated cytotoxic effects against various cancer cell lines. Notably, the following growth inhibition percentages were observed:

| Cancer Type | Cell Line | Growth Inhibition (%) |

|---|---|---|

| Breast | MDA-MB-231 | 54.25 |

| Liver | HepG2 | 38.44 |

| Lung | A549 | Data not specified |

| Colorectal | HCT116 | Data not specified |

These results indicate that BQD may be a promising candidate for further development as an anticancer agent.

Other Biological Activities

In addition to its anticancer properties, BQD has been investigated for:

- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial activity against various pathogens. For instance, BQD exhibited inhibitory effects against Gram-positive and Gram-negative bacteria.

- Anti-inflammatory Effects : Some derivatives of BQD have shown promise in reducing inflammation by inhibiting nitric oxide production in response to endotoxins.

Structure-Activity Relationship (SAR)

The synthesis of BQD can be achieved through various methodologies involving nucleophilic substitutions. Structure-activity relationship studies indicate that modifications to the substituents on the quinoxaline core can significantly impact the compound's efficacy against different biological targets.

Case Studies

Several case studies have explored the synthesis and biological evaluation of quinoxaline derivatives based on BQD:

- Synthesis and Evaluation : A study synthesized several pyrazole derivatives using BQD as a key intermediate. These derivatives were evaluated for their biological activities against various cancer cell lines and exhibited significant cytotoxicity compared to doxorubicin, a standard chemotherapy drug .

- Antimicrobial Activity Assessment : Newly synthesized compounds were evaluated for their antimicrobial activities using the disk diffusion method against various bacterial strains. The results indicated that some derivatives displayed substantial inhibition zones, suggesting their potential as antimicrobial agents .

常见问题

Q. What are the standard synthetic protocols for preparing 1,4-dihydroquinoxaline-2,3-dione derivatives, including 1-butyl-substituted analogs?

The core structure of quinoxaline-2,3-diones is typically synthesized via condensation of o-phenylenediamine with oxalic acid under acidic reflux conditions. For example, 1,4-dihydroquinoxaline-2,3-dione is prepared by heating oxalic acid dihydrate and o-phenylenediamine in concentrated HCl at 100°C for 1–2 hours . For substituents like butyl groups, modifications involve introducing the alkyl chain during synthesis via nucleophilic substitution or coupling reactions. For instance, 6-(pyrrolidin-1-ylsulfonyl) derivatives are synthesized by reacting precursor quinoxalinediones with pyrrolidine in acetonitrile, followed by crystallization . Optimization includes controlling reaction temperature, solvent polarity, and stepwise reagent addition to minimize side reactions.

Q. Which biological targets are commonly associated with quinoxaline-2,3-dione derivatives in neuropharmacological research?

Quinoxaline-2,3-diones are potent antagonists of ionotropic glutamate receptors, particularly AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) receptors. For example, 6-azido-7-nitro-1,4-dihydroquinoxaline-2,3-dione (ANQX) binds irreversibly to the GluR2 subunit's ligand-binding domain (S1S2J), enabling studies on receptor trafficking and channel gating . These compounds are used to investigate synaptic plasticity, neurotoxicity, and receptor endocytosis mechanisms .

Q. What characterization techniques are essential for confirming the structure of synthesized 1-butyl-1,4-dihydroquinoxaline-2,3-dione?

Key techniques include:

- Nuclear Magnetic Resonance (NMR) : For verifying proton and carbon environments (e.g., NH peaks at δ 11.90 ppm in DMSO-d6 for the quinoxalinedione core) .

- X-ray Crystallography : To resolve crystal packing and bond angles (e.g., monoclinic P21/n space group with unit cell parameters a = 7.1334 Å, b = 8.4229 Å) .

- Mass Spectrometry : High-resolution ESI-TOF confirms molecular mass (e.g., +220 Da adduct formation in ANQX-protein complexes) .

Advanced Research Questions

Q. How can researchers design photoaffinity labeling experiments using quinoxaline-2,3-dione analogs to study receptor-ligand interactions?

Photoactive derivatives like ANQX incorporate azido groups that generate reactive nitrenes upon UV irradiation. These nitrenes form covalent bonds with proximal amino acids (e.g., Glu705 in GluR2). Methodological steps include:

- Crystallography : Resolve binding modes of the ligand-receptor complex pre-irradiation .

- Mass Spectrometry : Detect adducts post-irradiation (e.g., +220 Da mass shift in S1S2J-ANQX complexes) .

- Functional Assays : Compare electrophysiological responses (e.g., channel conductance) before and after crosslinking .

Q. What methodological approaches resolve contradictions in biological activity data of quinoxaline-2,3-dione derivatives with different substituents?

Contradictions arise from substituent effects on receptor affinity or pharmacokinetics. Strategies include:

- Comparative Binding Assays : Test analogs (e.g., 6-nitro vs. 6-chloro) in radioligand displacement studies .

- Molecular Dynamics Simulations : Model steric and electronic interactions between substituents (e.g., butyl groups) and receptor pockets .

- Dose-Response Profiling : Quantify efficacy shifts (e.g., ANQX's irreversible binding vs. DNQX's reversible antagonism) .

Q. How does the deprotonation state of quinoxaline-2,3-diones influence their binding affinity to ionotropic glutamate receptors?

Deprotonation at physiological pH enhances receptor binding by stabilizing hydrogen bonds with the ligand-binding domain. For example, 6,7-dinitro-1,4-dihydroquinoxaline-2,3-dione (DNQX) exhibits pH-dependent affinity, with pKa values of key hydroxyl groups dictating electrostatic interactions with GluR2 residues . Computational modeling (e.g., DFT calculations) and titration experiments validate protonation states under varying pH conditions .

Q. What strategies optimize the synthesis of quinoxaline-2,3-dione derivatives with bulky alkyl substituents (e.g., butyl groups)?

Challenges include steric hindrance and poor solubility. Solutions involve:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。